3-Bromo-5-(4-chlorophenyl)isoxazole
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Overview
Description
3-Bromo-5-(4-chlorophenyl)isoxazole is a heterocyclic compound that features both bromine and chlorine substituents on an isoxazole ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-chlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another method involves the use of metal catalysts like copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-chlorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or phosphine can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.
Scientific Research Applications
3-Bromo-5-(4-chlorophenyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(4-methoxyphenyl)isoxazole
- 3-Bromo-5-(4-bromophenyl)isoxazole
Uniqueness
3-Bromo-5-(4-chlorophenyl)isoxazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5BrClNO |
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Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-bromo-5-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H |
InChI Key |
ZNGYMUNPCACRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)Br)Cl |
Origin of Product |
United States |
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